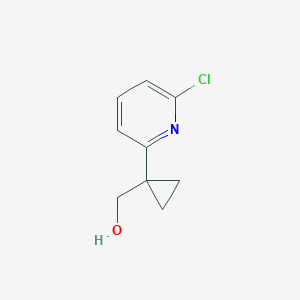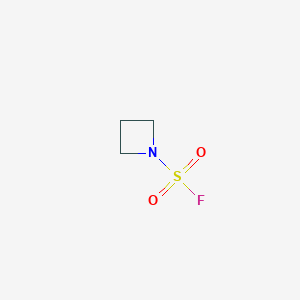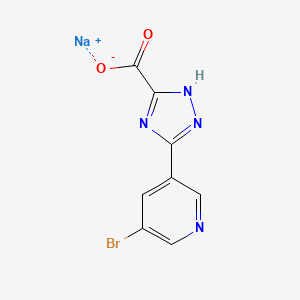
sodium3-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 3-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound that features a pyridine ring substituted with a bromine atom and a triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium 3-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 5-bromopyridine.
Formation of Triazole Ring: The brominated pyridine is then reacted with hydrazine and a carboxylic acid derivative under acidic conditions to form the triazole ring.
Sodium Salt Formation: The final step involves neutralizing the carboxylic acid group with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
Substitution Reactions: The bromine atom on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.
Oxidation and Reduction: The triazole ring can participate in redox reactions, where it can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Major Products
科学研究应用
Chemistry
Sodium 3-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of novel materials with unique electronic and optical properties .
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as an enzyme inhibitor and as a scaffold for drug development. It has shown promise in the treatment of various diseases, including cancer and infectious diseases .
Industry
The compound is also explored for its applications in the development of agrochemicals and as a catalyst in various industrial processes .
作用机制
The mechanism of action of sodium 3-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and triazole ring play crucial roles in binding to these targets, thereby modulating their activity . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function .
相似化合物的比较
Similar Compounds
3-(5-Bromopyridin-3-yl)-1H-1,2,4-triazole-5-carboxylic acid: Similar structure but lacks the sodium salt form.
5-Bromopyridin-3-yl sulfurofluoridate: Contains a sulfurofluoridate group instead of the triazole ring.
Uniqueness
Sodium 3-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate is unique due to its combination of a brominated pyridine ring and a triazole ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its efficacy in medicinal applications .
属性
分子式 |
C8H4BrN4NaO2 |
|---|---|
分子量 |
291.04 g/mol |
IUPAC 名称 |
sodium;3-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C8H5BrN4O2.Na/c9-5-1-4(2-10-3-5)6-11-7(8(14)15)13-12-6;/h1-3H,(H,14,15)(H,11,12,13);/q;+1/p-1 |
InChI 键 |
IYWMFQRGSFZAQR-UHFFFAOYSA-M |
规范 SMILES |
C1=C(C=NC=C1Br)C2=NNC(=N2)C(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


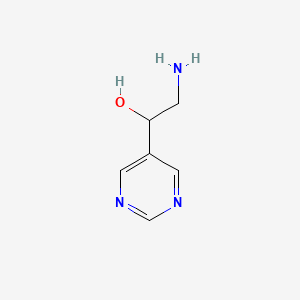
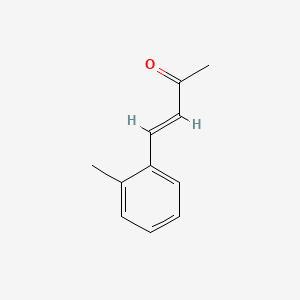
![2-Amino-2-[3-bromo-5-(trifluoromethyl)phenyl]ethanol](/img/structure/B15317672.png)
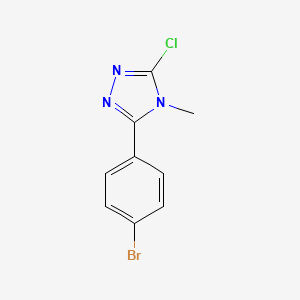
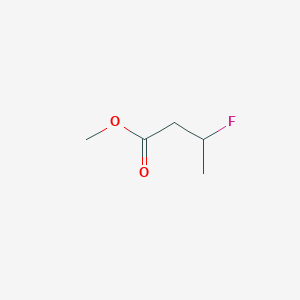
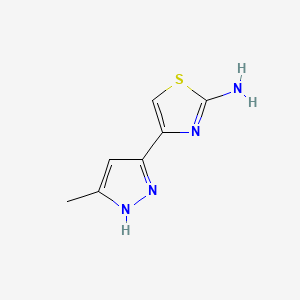

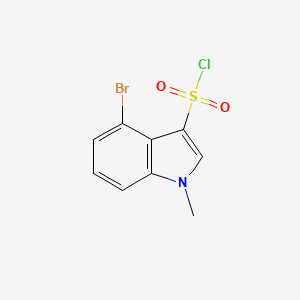
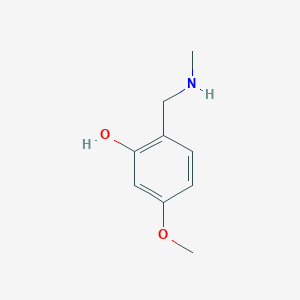
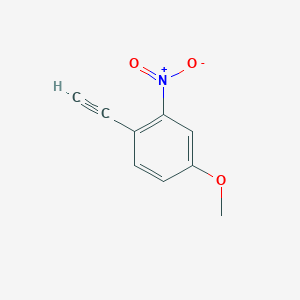
![3-(6-chloropyridin-3-yl)-N-[4-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]propanamide](/img/structure/B15317730.png)
![2-[3-(2,4-Difluorophenyl)-2-(ethylamino)propoxy]ethan-1-ol hydrochloride](/img/structure/B15317740.png)
